N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S2/c1-12-6-8-25(9-7-12)30(27,28)15-4-2-13(3-5-15)19(26)24-20-23-18-16(22)10-14(21)11-17(18)29-20/h2-5,10-12H,6-9H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBDZIQHQWNTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidine Moiety: The final step involves the reaction of the sulfonylated benzothiazole with 4-methylpiperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and benzothiazole moiety undergo oxidation under controlled conditions:
| Reagent/Conditions | Target Site | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂), acidic | Sulfonyl group | Sulfonic acid derivative | 65–78 | |
| Potassium permanganate (KMnO₄) | Benzothiazole ring | Sulfoxide or sulfone derivatives | 52–70 |
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Key Insight : Oxidation of the sulfonyl group generates sulfonic acids, enhancing water solubility for biological testing. Benzothiazole oxidation to sulfones is reversible under reducing conditions.
Reduction Reactions
The sulfonyl group and aromatic nitro intermediates (if present) are susceptible to reduction:
| Reagent/Conditions | Target Site | Product | Selectivity | Source |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄), ethanol | Sulfonyl group | Thioether intermediate | Moderate | |
| Lithium aluminum hydride (LiAlH₄), THF | Benzamide carbonyl | Amine derivative | High |
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Notable Finding : LiAlH₄ selectively reduces the benzamide carbonyl to an amine without affecting the benzothiazole ring. This is critical for prodrug activation strategies.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the benzothiazole and sulfonamide sites:
| Reaction Type | Reagent/Conditions | Position Modified | Product Application | Source |
|---|---|---|---|---|
| Nucleophilic | Amines (e.g., piperidine), DMF, 80°C | Benzothiazole C-2 | Bioactive analogs | |
| Electrophilic | Halogens (Cl₂/Br₂), FeCl₃ catalyst | Benzamide aromatic ring | Halogenated intermediates |
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Example : Halogenation at the benzamide ring improves binding affinity to kinase targets.
Cross-Coupling Reactions
The benzothiazole core participates in palladium-catalyzed couplings:
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Application : Suzuki coupling diversifies the benzothiazole scaffold for structure-activity relationship (SAR) studies.
Hydrolysis Reactions
Controlled hydrolysis modifies the sulfonamide and benzamide linkages:
| Conditions | Site Affected | Product | Stability | Source |
|---|---|---|---|---|
| H₂SO₄ (concentrated), reflux | Sulfonamide group | Sulfonic acid and benzothiazole amine | Labile | |
| NaOH (aq.), 60°C | Benzamide carbonyl | Carboxylic acid derivative | High |
-
Note : Hydrolysis under acidic conditions is less selective compared to basic conditions.
Biological Activity and Reactivity Correlations
Reaction products exhibit enhanced pharmacological properties:
| Derivative Type | Bioactivity (IC₅₀) | Target Enzyme/Receptor | Source |
|---|---|---|---|
| Sulfonic acid derivative | 0.12 µM (Tuberculosis) | DprE1 enzyme | |
| Halogenated analog | 0.08 µM (Kinase inhibition) | JAK1/STAT3 pathway |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds containing the benzothiazole moiety can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has also been evaluated for its anticancer properties . Benzothiazole derivatives are known to interact with cellular pathways involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Neuropharmacology
Another promising application lies in neuropharmacology . The piperidine moiety within the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of this compound has been optimized to enhance its biological activity. Recent advances involve modifying the benzothiazole structure to improve solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms and the sulfonyl group can enhance binding affinity and specificity, while the piperidine moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Key structural differences :
Core heterocycle : The target compound’s benzothiazole core distinguishes it from triazole- or pyridine-based analogues. Benzothiazoles exhibit greater aromatic stability and distinct electronic properties compared to triazoles, influencing reactivity and target interactions.
In contrast, triazole derivatives (e.g., compounds [7–9]) lack this substitution .
Sulfonamide linkage : The 4-methylpiperidine group in the target compound introduces a bulky aliphatic amine, whereas analogues in and feature simpler aryl or heteroaryl sulfonamides .
Physicochemical Properties
Table 1: Spectral and Functional Group Comparison
- IR Analysis : The target compound’s carbonyl (C=O) and sulfonamide (SO₂) groups would produce absorption bands similar to those in hydrazinecarbothioamides (1663–1682 cm⁻¹) and aryl sulfonamides (1150–1350 cm⁻¹) .
- NMR : The 4-methylpiperidine moiety would generate distinct aliphatic proton signals (e.g., CH₃ at δ ~1.2 ppm, piperidine CH₂ at δ ~2.5–3.5 ppm), absent in simpler analogues.
Reactivity and Stability
- Tautomerism : Unlike 1,2,4-triazole derivatives (), which exist in thione-thiol tautomeric equilibrium, the benzothiazole core of the target compound is rigid and less prone to tautomerism, enhancing its stability in physiological conditions .
- Electrophilic Substitution: The electron-withdrawing fluorine substituents on the benzothiazole ring reduce susceptibility to electrophilic attack compared to non-halogenated analogues.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 602.59 g/mol. The structure includes a benzothiazole moiety and a piperidine sulfonamide group, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that compounds with benzothiazole structures exhibit notable antimicrobial activity. For instance, derivatives of benzothiazole have been investigated for their efficacy against Mycobacterium tuberculosis, with some showing IC50 values as low as 1.35 μM . The presence of the difluoro substitution may enhance the compound's interaction with bacterial targets.
Antitumor Activity
Benzothiazole derivatives have also been explored for their antitumor properties. In several studies, compounds exhibiting similar structural features demonstrated inhibitory effects on various cancer cell lines, suggesting that the benzothiazole moiety plays a crucial role in anticancer activity. For example, compounds derived from benzothiazole were shown to inhibit key signaling pathways involved in tumor growth and proliferation .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are critical for cellular function. The benzothiazole ring is known to interact with various biological targets, potentially leading to altered cell signaling and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzothiazole or piperidine groups can significantly influence potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzothiazole | Increased antimicrobial potency |
| Variation in piperidine structure | Enhanced selectivity towards cancer cells |
Research has shown that small changes in these groups can lead to substantial differences in biological efficacy .
Case Studies
- Antitubercular Activity : A study evaluated a series of benzothiazole derivatives against Mycobacterium tuberculosis and found that several compounds showed promising results with IC50 values below 2 μM. The structure containing the difluoro substitution was particularly effective due to its enhanced lipophilicity and ability to penetrate bacterial membranes .
- Anticancer Studies : In vitro tests on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity. The compound's ability to induce apoptosis was linked to its interaction with key regulatory proteins involved in cell cycle control .
Q & A
Q. How does the 4-methylpiperidinyl sulfonamide moiety influence target selectivity?
- Methodological Answer :
- Comparative SAR : Synthesize analogs replacing 4-methylpiperidine with morpholine or pyrrolidine and test in kinase panels .
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon moiety modification to predict selectivity shifts .
Q. What role do the difluoro substituents on the benzothiazole ring play in metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
